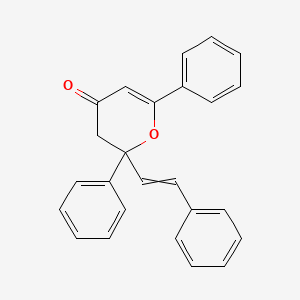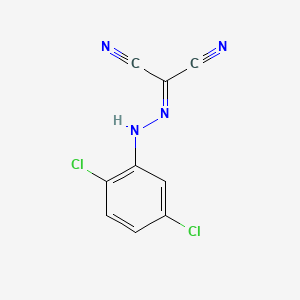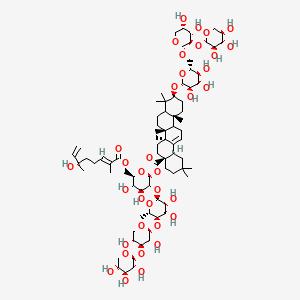
(E)-2,6-diphenyl-2-styryl-2,3-dihydro-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2,6-diphenyl-2-styryl-2,3-dihydro-4H-pyran-4-one is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a pyran ring fused with phenyl and styryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,6-diphenyl-2-styryl-2,3-dihydro-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with acetophenone in the presence of a base to form chalcone. This intermediate is then subjected to cyclization with 2-hydroxyacetophenone under acidic conditions to yield the desired pyran derivative. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2,6-diphenyl-2-styryl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or styryl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(E)-2,6-diphenyl-2-styryl-2,3-dihydro-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-2,6-diphenyl-2-styryl-2,3-dihydro-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-diphenyl-4H-pyran-4-one
- 2-styryl-4H-pyran-4-one
- 2,3-dihydro-4H-pyran-4-one
Uniqueness
(E)-2,6-diphenyl-2-styryl-2,3-dihydro-4H-pyran-4-one is unique due to the presence of both phenyl and styryl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C25H20O2 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2,6-diphenyl-2-(2-phenylethenyl)-3H-pyran-4-one |
InChI |
InChI=1S/C25H20O2/c26-23-18-24(21-12-6-2-7-13-21)27-25(19-23,22-14-8-3-9-15-22)17-16-20-10-4-1-5-11-20/h1-18H,19H2 |
Clave InChI |
IQUUMOHLBZUCHF-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C=C(OC1(C=CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B14089485.png)
![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089486.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14089490.png)
![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089497.png)
![3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione](/img/structure/B14089508.png)

![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14089520.png)
![3-(2-chlorobenzyl)-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14089524.png)
![3-Indolizinecarboxylic acid, 6-aminooctahydro-5-oxo-, methyl ester, [3S-(3alpha,6alpha,8abeta)]-(9CI)](/img/structure/B14089530.png)
![N-({7-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridin-8-yl}methylidene)hydroxylamine](/img/structure/B14089532.png)




